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molecular formula C8H7ClN2O B8725629 (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Cat. No. B8725629
M. Wt: 182.61 g/mol
InChI Key: AJCLOBGXYVRMNW-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

To a solution of ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (preparation described in Reference Example 1) (230 mg, 1.02 mmol) in tetrahydrofuran (4 mL) at 0° C. under an atmosphere of nitrogen was added portionwise lithium aluminum hydride (94 mg, 2.0 mmol). The reaction mixture was maintained at 0° C. for 4 h then quenched by adding water (100 μL), 15% aqueous sodium hydroxide (100 μL), and water (250 μL) successively. The mixture was filtered through a pad of diatomaceous earth, washing well with ethyl acetate. Solvent evaporation provided 184 mg of crude yellow solid. Purification by column chromatography (silica gel, 60:40 hexanes/ethyl acetate) afforded (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (157 mg, 0.860 mmol, 84%) as an off-white powder: Rf 0.30 (silica gel, 70:30 hexanes/ethyl acetate); mp 185-187° C.; 1H NMR (300 MHz, CD3OD) δ4.94 (2H, s), 6.56 (1H, s), 7.49 (1H, d, J=5.5 Hz), 7.84 (1H, d, J=5.5 Hz); ESI MS m/z 183 [C8H7ClN2O+H]+; HPLC (H2O/CH3CN 100:0 to 0:100 over 20 min, hold for 10 min, 0.05% TFA added to solvents) 95.4% (AUC), tR=11.1 min.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([C:11](OCC)=[O:12])[NH:8][C:7]=12.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH2:11][OH:12])[NH:8][C:7]=12 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)C(=O)OCC
Name
Quantity
94 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched
ADDITION
Type
ADDITION
Details
by adding water (100 μL), 15% aqueous sodium hydroxide (100 μL), and water (250 μL) successively
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washing well with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation
CUSTOM
Type
CUSTOM
Details
provided 184 mg of crude yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel, 60:40 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC=C2C1NC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.86 mmol
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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